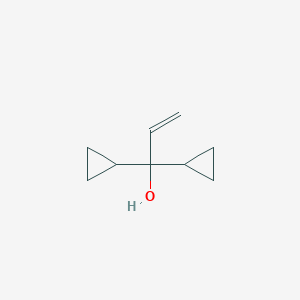![molecular formula C29H43FN4O2S B11967689 8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967689.png)
8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-fluorobenzyl)thio]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorobenzylthio group, a hexadecyl chain, and a purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-fluorobenzyl)thio]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the hexadecyl chain and the fluorobenzylthio group. Common reagents used in these reactions include alkyl halides, thiols, and fluorobenzyl derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for efficiency and yield. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistency in product quality.
化学反応の分析
Types of Reactions
8-[(4-fluorobenzyl)thio]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydrocarbon derivatives.
Substitution: The fluorobenzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
科学的研究の応用
8-[(4-fluorobenzyl)thio]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-[(4-fluorobenzyl)thio]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The fluorobenzylthio group can bind to active sites of enzymes, inhibiting their activity. The hexadecyl chain may facilitate membrane interactions, enhancing the compound’s cellular uptake. The purine core is crucial for binding to nucleotide receptors and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 8-[(4-fluorobenzyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-fluorobenzyl)thio]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-fluorobenzyl)thio]-3-methyl-7-hexyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(4-fluorobenzyl)thio]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This feature enhances its solubility in lipid environments and may influence its biological activity compared to similar compounds with shorter alkyl chains.
特性
分子式 |
C29H43FN4O2S |
|---|---|
分子量 |
530.7 g/mol |
IUPAC名 |
8-[(4-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C29H43FN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-17-19-24(30)20-18-23/h17-20H,3-16,21-22H2,1-2H3,(H,32,35,36) |
InChIキー |
NLOOEEZJQFJUEC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-2-(2,4-Dichlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11967641.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967655.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967682.png)
![N-[N-(Chloroacetyl)glycyl]-DL-valine](/img/structure/B11967687.png)

![(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967697.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B11967699.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11967702.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
